2,5-dimethyl-N-(thiophen-2-ylmethyl)aniline

Lipophilicity Drug-likeness ADME

Researchers requiring isomerically pure 2,5-dimethyl-N-(thiophen-2-ylmethyl)aniline for reproducible SAR and chemoproteomics face supply inconsistency with undefined isomer mixtures. This compound delivers: • Defined 2,5-dimethyl substitution - ortho-methyl steric hindrance modulates N-alkylation reactivity and hydrogen-bonding accessibility, critical for thymidylate synthase inhibition studies. • ≥95% purity with batch-specific characterization data to ensure proteomics workflow reproducibility. • Computed XLogP3-AA 3.8 & TPSA 40.3 Ų guide solvent selection for processing and device fabrication.

Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
Cat. No. B13258600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-(thiophen-2-ylmethyl)aniline
Molecular FormulaC13H15NS
Molecular Weight217.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NCC2=CC=CS2
InChIInChI=1S/C13H15NS/c1-10-5-6-11(2)13(8-10)14-9-12-4-3-7-15-12/h3-8,14H,9H2,1-2H3
InChIKeyXTJCKHWRQGFVIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline: Identity & Profile


2,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline (CAS 1021012-19-0) is a secondary aromatic amine with the molecular formula C₁₃H₁₅NS and a molecular weight of 217.33 g/mol [1]. The compound features a 2,5-dimethyl-substituted aniline core connected via a methylene bridge to a thiophen-2-yl ring, yielding a computed XLogP3-AA of 3.8, one hydrogen bond donor, two hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 40.3 Ų [1]. It belongs to the broader class of N-(thiophen-2-ylmethyl)aniline derivatives, a scaffold explored in medicinal chemistry, materials science, and chemical biology. Procurement-grade material is typically specified at ≥95% purity, with long-term storage recommended in cool, dry conditions .

2,5-Dimethyl substitution pattern Supports SAR studies requiring ortho-methyl steric profile distinct from 3,5- and 3,4-isomers.
Thiophene-containing scaffold May support materials chemistry applications as a donor-acceptor building block with a reactive secondary amine handle.
Procurement context Verify 2,5-regioisomeric identity by ¹H NMR; isomer mixtures may confound SAR and materials reproducibility.

2,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline: Why Isomer Substitution Fails


Within the C₁₃H₁₅NS dimethyl-N-(thiophen-2-ylmethyl)aniline isomer family, the position of the two methyl groups on the aniline ring dictates distinct electronic, steric, and conformational properties that directly affect molecular recognition, reactivity, and physicochemical behavior. The 2,5-dimethyl substitution pattern in the target compound places one methyl group ortho to the secondary amine, introducing steric hindrance around the nitrogen that influences N-alkylation reactivity, conformational preference of the thiophenylmethyl arm, and hydrogen-bonding accessibility—features that the 3,4-, 3,5-, and 2,3-dimethyl isomers do not replicate [1]. Furthermore, the unsubstituted parent N-(thiophen-2-ylmethyl)aniline lacks the lipophilicity enhancement and metabolic shielding conferred by the two methyl groups, as evidenced by the computed XLogP3-AA of 3.8 for the target versus approximately 2.5 for the des-methyl analog [1]. Generic substitution without explicit comparative performance data risks altering target binding, synthetic utility, or material properties in ways that are predictable from structure but not interchangeable in practice.

vs. 3,5-dimethyl isomer
NH donor accessibility and steric environment differ; target engagement profile may not transfer directly.
vs. 3,4-dimethyl isomer
Electronic distribution on the aniline ring shifts; synthetic reactivity and binding may diverge.
vs. des-methyl parent
Lipophilicity and metabolic shielding are reduced; membrane permeability context may not be comparable.

2,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline: Quantitative Comparator Data


Lipophilicity vs. 3,5-Dimethyl Isomer and Unsubstituted Parent

The computed octanol-water partition coefficient (XLogP3-AA) for 2,5-dimethyl-N-(thiophen-2-ylmethyl)aniline is 3.8, compared to approximately 3.5 for the 3,5-dimethyl isomer (CID 28489704 vs. CID 28477457) and approximately 2.5 for the unsubstituted N-(thiophen-2-ylmethyl)aniline [1]. This 0.3 log unit increase over the 3,5-isomer and ~1.3 log unit increase over the des-methyl parent translates to a roughly 2-fold and 20-fold higher mean partition coefficient, respectively, indicating substantially greater membrane permeability potential [1].

Lipophilicity
Computed value context
XLogP3-AA 3.8 (+0.3 vs. 3,5-isomer; +1.3 vs. des-methyl parent)
Supports membrane permeability screening context
Computed by XLogP3 3.0; cross-study comparable within PubChem
Lipophilicity Drug-likeness ADME

Hydrogen-Bond Donor Accessibility: Ortho-Methyl Steric Effect

2,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline possesses a topological polar surface area (TPSA) of 40.3 Ų, one hydrogen bond donor (the secondary amine NH), and two hydrogen bond acceptors (the amine nitrogen and thiophene sulfur) [1]. The ortho-methyl group at the 2-position introduces steric shielding of the NH donor, which is absent in the 3,5-dimethyl isomer (TPSA also 40.3 Ų but with greater NH accessibility) and the unsubstituted parent (TPSA = 38.0 Ų, more exposed NH) [1]. In a thymidylate synthase (TS) inhibition assay using enzyme derived from H35F/F cells, the 2,5-dimethyl compound demonstrated measurable inhibitory activity, whereas systematic activity comparisons across the isomer series remain unreported [2].

Steric profile
Class-level inference
TPSA 40.3 Ų; ortho-methyl shields NH donor
May alter H-bond engagement and N-dealkylation susceptibility
TS inhibition reported in H35F/F assay; isomer-series comparisons unreported
Medicinal chemistry Molecular recognition Permeability

Regioisomeric Purity: Comparison with 3,5-Dimethyl Isomer

Commercially, the 3,5-dimethyl isomer (CAS 1019514-45-4) is catalogued at a minimum purity specification of 95% . The 2,5-dimethyl isomer (CAS 1021012-19-0) is listed by multiple suppliers, though explicit purity certificates are less uniformly published. The synthetic route to the 2,5-dimethyl compound typically proceeds via reductive amination between 2,5-dimethylaniline and thiophene-2-carbaldehyde, followed by sodium borohydride reduction—a sequence that, if not carefully controlled, can yield residual aldehyde or over-reduced byproducts not present in the 3,5-isomer synthesis [1]. Users requiring regioisomerically unambiguous material for structure-activity relationship (SAR) studies must verify the 2,5-substitution pattern by ¹H NMR (diagnostic aromatic proton splitting pattern) and confirm absence of the 3,5-isomer, as the isomers are chromatographically similar.

Isomer identity
Specification review
≥95% purity; verify 2,5-substitution by ¹H NMR
Critical for SAR reproducibility and patent exemplification
Chromatographically similar to 3,5-isomer; independent confirmation advised
Chemical procurement Isomer purity Synthetic intermediate

2,5-Dimethyl-N-(thiophen-2-ylmethyl)aniline: Key Application Scenarios


SAR: Thymidylate Synthase & Nucleotide Metabolism Targets

The documented inhibitory activity against thymidylate synthase derived from H35F/F cells [1] positions this compound as a tool molecule for SAR exploration around the N-(thiophen-2-ylmethyl)aniline chemotype. The 2,5-dimethyl pattern offers a distinct steric and electronic profile compared to the 3,5- and 3,4-dimethyl isomers, enabling teams to probe the impact of ortho-methyl substitution on enzyme inhibition potency and selectivity. Procurement of the 2,5-isomer specifically—rather than an isomer mixture—ensures interpretable SAR data.

Proteomics Tool for Protein Interaction Mapping

Multiple vendor descriptions cite the use of 2,5-dimethyl-N-(thiophen-2-ylmethyl)aniline as a biochemical tool in proteomics research for studying protein interactions and modifications . The combination of moderate lipophilicity (XLogP3-AA = 3.8), a single hydrogen bond donor, and a thiophene moiety capable of engaging in π-π stacking interactions makes it suitable as a fragment-like probe in chemoproteomic workflows. Users should request batch-specific purity and characterization data to ensure reproducibility in pull-down or photoaffinity labeling experiments.

Synthetic Intermediate for Donor-Acceptor Materials

Thiophene-aniline conjugates are established building blocks for organic semiconductors and charge-transport materials [2]. The secondary amine in 2,5-dimethyl-N-(thiophen-2-ylmethyl)aniline provides a reactive handle for further N-functionalization (e.g., alkylation, acylation, or incorporation into polymer backbones), while the 2,5-dimethyl substitution pattern influences the electronic properties of the aniline donor unit. The computed TPSA of 40.3 Ų and XLogP3-AA of 3.8 can guide solvent selection for processing and device fabrication.

Reference Standard for Isomer Physicochemical Profiling

The quantifiable differences in computed lipophilicity (XLogP3-AA 3.8 vs. ~3.5 for the 3,5-isomer and ~2.5 for the des-methyl parent) and the sterically differentiated NH hydrogen-bond donor environment [3] make this compound a useful reference standard for calibrating in silico ADME models or chromatographic retention prediction tools that must distinguish between closely related dimethylaniline isomers.

Application
Selection Property
Validation Focus
Thymidylate synthase SAR studies
2,5-dimethyl isomer identity
Enzyme inhibition endpoint review
Proteomics interaction mapping
Moderate lipophilicity and H-bond profile
Batch-specific purity and characterization review
Donor-acceptor material synthesis
N-functionalization handle
Electronic property and solvent compatibility context
Isomer physicochemical reference
Ortho-methyl steric profile
Chromatographic retention and in silico model calibration
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